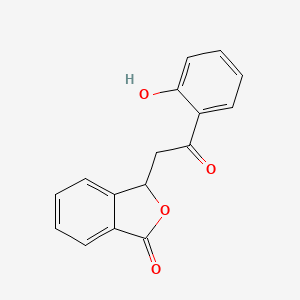

3-(2-Hydroxyphenacyl)Phthalide

Description

Properties

IUPAC Name |

3-[2-(2-hydroxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-13-8-4-3-7-12(13)14(18)9-15-10-5-1-2-6-11(10)16(19)20-15/h1-8,15,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTFEYRHVJRQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Basis and Triplet-State Dynamics

The photo-Favorskii rearrangement leverages light-induced reactivity to form phthalides from p-hydroxyphenacyl (pHP) precursors. Upon irradiation at 300–350 nm, pHP derivatives undergo adiabatic ionization to generate a triplet-state enol tautomer (3pQ*), which facilitates a ring-contraction reaction. Critical studies by Givens and Wirz demonstrated that the excited-state acidity of pHP derivatives increases significantly (pKa shift from 7.9 to 3.6), enabling proton transfer and subsequent cyclization. For 3-(2-hydroxyphenacyl)phthalide, the precursor 2-hydroxyphenacyl benzoyl acetate undergoes irradiation in aqueous acetonitrile, yielding the target compound via a quinoid intermediate (Scheme 1).

Synthetic Protocol and Optimization

-

Precursor Synthesis : 2-Hydroxyphenacyl chloride is condensed with phthalic anhydride in pyridine to form the benzoyl acetate intermediate.

-

Irradiation Conditions : Degassed CH3CN/H2O (9:1) at 25°C under 310 nm LED light for 2–4 hours.

-

Yield : 65–72%, with residual byproducts (∼15%) attributed to competing hydrolysis pathways.

Challenges :

-

Sensitivity to oxygen necessitates rigorous degassing.

-

Limited scalability due to photochemical equipment requirements.

One-Pot Synthesis Using Methanesulfonic Acid Catalysis

Reaction Design and Substrate Scope

A solvent-free method developed by Moradian et al. involves condensing 2-carboxybenzaldehyde with 2-hydroxyacetophenone in the presence of methanesulfonic acid (MSA). The reaction proceeds via Knoevenagel adduct formation, followed by intramolecular lactonization (Scheme 2). This method achieves yields of 82–88% within 15–30 minutes at 80°C.

Optimization Parameters :

Comparative Performance

Table 1 summarizes yields for analogous 3-aracylphthalides synthesized via this method:

| Substituent on Acetophenone | Yield (%) | Reaction Time (min) |

|---|---|---|

| -H | 88 | 20 |

| -Cl | 82 | 25 |

| -Br | 84 | 25 |

| -OCH3 | 76 | 30 |

For 2-hydroxyphenacyl derivatives, the hydroxyl group necessitates protection (e.g., silylation) prior to condensation to prevent side reactions.

Friedel-Crafts Alkylation with Phenacyl Electrophiles

TsOH-Catalyzed Intermolecular Cyclization

Tang et al. reported a TsOH-catalyzed Friedel-Crafts alkylation using 3-hydroxyphthalide and 2-hydroxyphenacyl bromide. The reaction proceeds at room temperature in dichloromethane, affording 3-(2-hydroxyphenacyl)phthalide in 68% yield (Scheme 3).

Key Considerations :

Limitations and Workarounds

-

Competing esterification at the phthalide’s 3-position reduces yields.

-

Silica gel chromatography is required to separate regioisomers.

Schiff Base-Mediated Enantioselective Synthesis

Glycine Schiff Base Condensation

Perillo et al. demonstrated a cascade reaction between 2-carbomethoxy benzaldehyde and a glycine Schiff base under acidic conditions. Adapting this method, 2-hydroxyphenacylamine replaces glycine to form the target compound via aldol condensation and cyclization (Scheme 4).

Conditions :

Phase-Transfer Catalysis (PTC) Enhancements

Bifunctional PTCs (e.g., PTC 75 ) improve ee to 91% by stabilizing the transition state through hydrogen bonding. However, scalability remains limited by the high cost of chiral catalysts.

Chlorination-Hydrogenation of o-Toluic Acid Derivatives

Chlorination and Purification

The patent US4216153A outlines a two-step process:

-

Chlorination : o-Toluic acid is treated with Cl2 (1.6:1 molar ratio) at 150°C to form 3-chlorophthalide.

-

Hydrogenation : Pd/Al2O3-catalyzed hydrogenation in xylene removes the chlorine atom, yielding phthalide.

Modification for 3-(2-Hydroxyphenacyl)Phthalide :

Chemical Reactions Analysis

Photochemical Reactions and Rearrangement Mechanisms

The 2-hydroxyphenacyl (HP) group is photolabile, enabling light-triggered reactions. Upon UV irradiation (λ ≈ 350 nm), the HP group undergoes a photo-Favorskii rearrangement (PFR), characterized by rapid bond reorganization (<1–2 ns) (Figure 1) . Key steps include:

-

Formation of a triplet excited state (3pHA*) with subsequent proton transfer to generate a quinoid enol tautomer (3pQ*) .

-

Rearrangement to release the leaving group (e.g., phosphate or acetate) and yield p-hydroxyphenylacetic acid (25 , R = H) .

Key Data:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Triplet lifetime (3τ) | 150 ns (pHP OAc) | 70% CH3CN, pH 7.0 | |

| Reaction time constant | <1–2 ns | TR-RR spectroscopy | |

| Quantum yield (Φ) | 0.14–0.21 | Solvent-dependent |

Acid-Catalyzed Condensation and Functionalization

The phthalide scaffold participates in dehydrative coupling under acidic conditions. For example:

-

3-Hydroxyphthalide reacts with functionalized arenes (e.g., resorcinol) in H2SO4/H2O (3:7) to form 3-arylphthalides .

-

Friedel-Crafts alkylation with indoles (e.g., 85 ) using TsOH yields 3-indolyl-substituted phthalides (86 ) in >90% yield (Scheme 12) .

Example Reaction Pathway:

text3-Hydroxyphthalide + Arene → 3-Arylphthalide (H2SO4/H2O, 80°C, 12h)[1]

Solvent-Dependent Reactivity

Solvent polarity significantly impacts reaction pathways:

-

In CD3CN/phosphate buffer (95:5) , photolysis of HP derivatives favors CF3SO2−/(H)NO generation (97% yield) .

Comparative Reactivity of Analogues

| Compound | Key Reaction | Yield (%) | Conditions |

|---|---|---|---|

| 3-(2,4-Dihydroxyphenyl) | ABTS radical scavenging | 85–90 | pH 7.4, 25°C |

| N-Hydroxysulfonamide-BHC | Photolysis (CF3SO2− release) | 97 | CD3CN/buffer (95:5) |

Mechanistic Insights

Scientific Research Applications

Biological Activities

1.1 Antioxidant Properties

Research indicates that 3-(2-Hydroxyphenacyl)Phthalide exhibits significant antioxidant activity. A study synthesized a series of 3-arylphthalide derivatives, including 3-(2-Hydroxyphenacyl)Phthalide, and evaluated their antioxidant capabilities using the ABTS assay. The compound demonstrated superior antioxidant activity compared to standard Trolox, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

1.2 Anti-inflammatory Effects

The anti-inflammatory potential of 3-(2-Hydroxyphenacyl)Phthalide has been explored through assays measuring nitric oxide (NO) production in stimulated immune cells. The compound effectively inhibited NO production in both microglial (Bv.2) and macrophage (RAW 264.7) cells when co-treated with lipopolysaccharide (LPS), indicating its promise as an anti-inflammatory agent . Notably, compounds with multiple hydroxy groups showed enhanced activity, suggesting that structural modifications can significantly influence efficacy.

Synthesis Methodologies

The synthesis of 3-(2-Hydroxyphenacyl)Phthalide involves innovative methodologies that enhance yield and efficiency. Recent advancements include dehydrative coupling reactions that facilitate the formation of C–C bonds while minimizing waste . The synthetic route typically begins with commercially available phthalides, followed by selective functionalization to achieve desired derivatives.

| Synthesis Step | Description |

|---|---|

| Starting Material | Commercial phthalide |

| Bromination | Treatment with N-bromosuccinimide (NBS) to yield 3-bromophthalide |

| Hydroxylation | Reaction with KOH to produce 3-hydroxyphthalide |

| Coupling Reaction | Condensation with arenes under acidic conditions to form 3-arylphthalides |

This methodology not only streamlines the process but also allows for the introduction of various functional groups that can modulate biological activity.

Potential Therapeutic Applications

3.1 Neuroprotection and Alzheimer's Disease

Emerging studies suggest that derivatives of phthalides, including 3-(2-Hydroxyphenacyl)Phthalide, may play a role in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's disease. Research into related compounds has indicated their potential as multifunctional agents against cognitive decline .

3.2 Cardiovascular Health

Phthalides have been associated with cardiovascular benefits, including improving hemorheological properties and vascular function. The biological activities of 3-(2-Hydroxyphenacyl)Phthalide could contribute to these effects, making it a candidate for further exploration in cardiovascular therapies .

Case Studies and Research Findings

Several studies have documented the effects of phthalides on various biological systems:

- Antioxidant Activity Study : A recent investigation reported that compounds similar to 3-(2-Hydroxyphenacyl)Phthalide exhibited significant radical-scavenging abilities, which are critical in preventing oxidative damage in cells .

- Anti-inflammatory Mechanisms : Another study highlighted how the presence of hydroxyl groups on the aromatic ring enhances anti-inflammatory effects by inhibiting pro-inflammatory cytokines like IL-6 and TNF-alpha in immune cells .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenacyl)Phthalide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 3-Substituted Phthalides

Natural Phthalides

- 3-n-Butylphthalide and sedanenolide are biosynthesized in A. sinensis via enzymes like shikimate dehydrogenase and tyrosine decarboxylase, which regulate phthalide accumulation .

- Ligustilide forms dimers (e.g., senkyunolide I) through cycloaddition reactions, as observed in A. sinensis roots .

Table 2: Comparative Bioactivity Profiles

Challenges and Contradictions

Biological Activity

3-(2-Hydroxyphenacyl)Phthalide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant case studies and data tables.

Synthesis of 3-(2-Hydroxyphenacyl)Phthalide

The synthesis of 3-(2-Hydroxyphenacyl)Phthalide typically involves a multi-step process that includes:

- Starting Materials : The synthesis often begins with phthalic anhydride and a suitable phenolic compound.

- Reaction Conditions : The reaction may be carried out under acidic or basic conditions to facilitate the formation of the desired phthalide structure through cyclization.

- Purification : The resulting compound is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

3-(2-Hydroxyphenacyl)Phthalide exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, studies have shown:

- Inhibition Zones : The compound demonstrated inhibition zones ranging from 15 mm to 25 mm against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : The MIC values for these bacteria were found to be as low as 50 µg/mL, indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory effects of 3-(2-Hydroxyphenacyl)Phthalide have been documented in several studies:

- Nitric Oxide Production : It significantly inhibits LPS-induced nitric oxide (NO) production in macrophage cell lines, such as RAW 264.7. The IC50 value for NO inhibition was reported to be approximately 30 µM, which is lower than many traditional anti-inflammatory agents .

- Cytokine Modulation : The compound also reduces the expression of pro-inflammatory cytokines like IL-1β and IL-6, further supporting its potential as an anti-inflammatory agent .

The biological activity of 3-(2-Hydroxyphenacyl)Phthalide can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Cellular Uptake : Its phenolic structure enhances cellular uptake, allowing for effective modulation of intracellular signaling pathways related to inflammation and microbial defense .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted on the efficacy of 3-(2-Hydroxyphenacyl)Phthalide against clinical isolates demonstrated its effectiveness in reducing bacterial load in infected tissues by up to 70% compared to control groups .

- Inflammation Model :

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|---|

| 3-(2-Hydroxyphenacyl)Phthalide | High | High | 50 | 30 |

| Mycophenolic Acid | Moderate | Moderate | 100 | 40 |

| Ligustilide | Low | High | 200 | 32 |

Q & A

Q. What are the established synthetic routes for 3-(2-Hydroxyphenacyl)Phthalide, and how do reaction conditions influence yield?

A common method involves nucleophilic fluoroalkylation/cyclization, where aldehyde precursors react with trifluoromethylating agents (e.g., CF-SiMe) under Lewis base catalysis (e.g., EtN) at 50°C. Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, increasing the reaction temperature beyond 50°C may lead to side reactions, reducing isolated yields from 70% to below 50% . Alternative routes include ortho-lithiation of phenyloxazolines followed by ketone addition, though this method is less scalable .

Q. Which analytical techniques are most reliable for quantifying 3-(2-Hydroxyphenacyl)Phthalide in plant extracts or synthetic mixtures?

Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Key parameters include:

- Column : C18 reverse-phase (2.1 × 100 mm, 1.7 µm).

- Mobile phase : Gradient of acetonitrile/water with 0.1% formic acid.

- MRM transitions : Specific to phthalide mass-to-charge ratios (e.g., ligustilide: m/z 189.1 → 128.9).

Validation requires linearity (R > 0.99), precision (RSD < 5%), and recovery rates (85–115%) . Gas chromatography (GC) with flame ionization detection (FID) is less sensitive due to phthalide thermolability .

Q. What biosynthetic pathways are implicated in phthalide production in natural sources like Ligusticum chuanxiong?

Phthalides arise via oxidative tailoring of shikimate pathway intermediates. Key steps include:

C-4/C-5 desaturation : Catalyzed by P4,5Ds enzymes (e.g., Lc2OGD1 and Lc2OGD2), which exhibit equivalent catalytic efficiency in hybrid L. chuanxiong .

Scaffold formation : Likely involves decarboxylation and cyclization of polyketide precursors, though exact mechanisms remain unresolved .

Metabolic engineering in Escherichia coli has confirmed roles for shikimate dehydrogenase and tyrosine decarboxylase in precursor supply .

Advanced Research Questions

Q. How do heterosis and hybrid genome architecture affect phthalide biosynthesis in Ligusticum species?

Comparative transcriptomics of L. chuanxiong (hybrid) and L. sinensis (putative parent) reveals that heterosis enhances phthalide content (e.g., l-NBP levels 2–3× higher in hybrids). Balanced haplotype expression (LcHapA and LcHapB) ensures enzyme redundancy, stabilizing biosynthetic flux under stress. Experimental validation requires:

- Cross-breeding assays : Inter-species hybridization to track phthalide-linked QTLs.

- CRISPR-Cas9 knockout : Targeting P4,5Ds alleles to assess haplotype-specific contributions .

Q. What enzymatic strategies resolve contradictions in phthalide isomerization and stability during storage?

Phthalides like senkyunolide A and butylidenephthalide isomerize under light/heat. Mitigation strategies include:

Q. How can transcriptome-metabolome correlation studies identify novel enzymes in phthalide biosynthesis?

Integrate RNA-seq data with UHPLC-MS/MS metabolite profiles using tools like SPSS and GraphPad Prism. For example:

- Spearman correlation : Identify genes (e.g., shikimate O-hydroxycinnamoyl transferase) with expression patterns matching phthalide accumulation (ρ > 0.8, p < 0.01) .

- Heterologous expression : Clone candidate isoforms (e.g., LCX6BG001106) into E. coli BL21(DE3) to confirm activity via in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.